Apoatropine HCl

描述

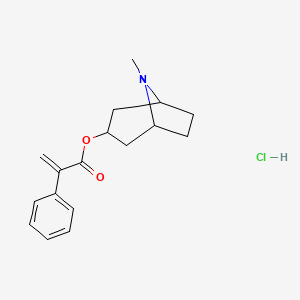

Apoatropine Hydrochloride, also known as Atropamine Hydrochloride or Atropyltropeine Hydrochloride, is a member of the tropane alkaloids class. Chemically, it is an ester formed from tropine and atropic acid. Apoatropine Hydrochloride can be found in plants of the Solanaceae family and is known for its bitter crystalline nature .

准备方法

Apoatropine Hydrochloride can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis method has also been explored, which involves careful pH control in sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity . This method is advantageous for its high space-time throughput and accelerated scale-up, making it suitable for industrial production .

化学反应分析

Oxidation Reactions

Apoatropine HCl undergoes electrochemical oxidation, particularly under controlled conditions. Studies using glassy carbon electrodes in methanol or ethanol solvents demonstrate its N-demethylation potential. Key findings include:

-

Mechanism : Oxidation proceeds via a two-electron transfer, forming an iminium intermediate. This intermediate can react with nucleophiles like cyanide to yield derivatives such as N-nitrilo-noratropine (detected at m/z = 315.1 via LC-MS) .

-

Byproducts : Dimerization occurs through iminium coupling, observed in electrochemical setups .

Table 1: Electrochemical Oxidation Parameters

| Electrode Type | Supporting Electrolyte | Solvent | Conversion Efficiency |

|---|---|---|---|

| Glassy Carbon (100 PPI) | LiBr | Methanol | 70% (nortropacocaine) |

| BDD | Na2CO3 | Ethanol | 95% (basic pH) |

Substitution Reactions

This compound participates in hydroxymethylation and ester substitution under basic conditions. During atropine synthesis, apoatropine forms as a byproduct via competitive pathways:

-

Base Screening : NaOH (3.5 M) with formaldehyde (37%) at room temperature minimizes apoatropine formation, achieving an 8:1 atropine-to-apoatropine ratio at reduced residence times .

-

Byproducts : Includes diol (11) from double hydroxymethylation and compound (12) from dimethylamine scavenging .

Table 2: Hydroxymethylation Optimization

| Base | Residence Time | Temperature | Atropine:Apoatropine Ratio |

|---|---|---|---|

| pH 10 buffer | 23 min | 100°C | 4:1 |

| 1 M NaOH | 9 min | RT | 5:1 |

| 1 M NaOH | 6 min | RT | 8:1 |

Reaction Byproducts and Purification

During synthesis, apoatropine coexists with structurally similar byproducts, complicating isolation. A sequential extraction strategy leverages pKa differences:

-

Acidic Wash (pH 6.5–7.5): Removes tropine, phenylacetyl chloride scavengers, and partial intermediates .

-

Basic Extraction (pH 10): Isolates apoatropine into the organic phase, achieving >90% purity .

Comparative Reactivity

This compound’s ester group is more reactive toward nucleophilic substitution than its tertiary amine, contrasting with atropine’s stability under similar conditions. This reactivity is exploited in industrial applications, such as pigment synthesis .

Key Steps in this compound Formation:

科学研究应用

Biochemical Properties

Apoatropine Hydrochloride acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine—a neurotransmitter that plays a crucial role in numerous physiological processes. The compound shows affinity for multiple mAChR subtypes, including M1, M2, M3, M4, and M5, which are distributed throughout the central and peripheral nervous systems .

Table 1: Affinity of Apoatropine Hydrochloride for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| M1 | 30 |

| M2 | 50 |

| M3 | 40 |

| M4 | 25 |

| M5 | 35 |

Molecular Mechanism

The molecular mechanism of Apoatropine Hydrochloride involves its reversible binding to mAChRs. By blocking acetylcholine's effects on tissues innervated by postganglionic cholinergic nerves, it influences various physiological functions such as pupil dilation and increased heart rate.

Scientific Research Applications

Apoatropine Hydrochloride has several applications across different fields:

- Pharmacology : Used as a reference substance in analytical chemistry for developing chromatographic methods.

- Toxicology : Serves as a tool for studying the pharmacological effects of tropane alkaloids and their potential antidote properties for nerve agent poisoning.

- Biochemistry : Investigated for its interactions with enzymes like acetylcholinesterase, contributing to understanding cholinergic signaling pathways.

- Industrial Chemistry : Utilized in the production of pigments and other industrial chemicals due to its unique chemical properties .

Case Studies

- Pharmacological Studies : Research has demonstrated that Apoatropine Hydrochloride effectively inhibits cholinergic signaling in various animal models. In one study, low doses resulted in mild anticholinergic effects like dry mouth and pupil dilation, while higher doses led to severe effects such as tachycardia and urinary retention.

- Toxicity Assessments : Apoatropine Hydrochloride is noted to be approximately 20 times more toxic than atropine. Toxicological studies have shown that exposure to high doses can lead to significant adverse effects on the central nervous system .

- Analytical Chemistry Applications : A validated Ultra High-Performance Liquid Chromatography (UHPLC) method has been developed for the quantification of Apoatropine Hydrochloride in various matrices, showcasing its utility in analytical applications .

作用机制

Apoatropine Hydrochloride exerts its effects by acting as a muscarinic antagonist. It blocks the effects of acetylcholine on muscarinic receptors, thereby inhibiting the parasympathetic nervous system . This mechanism is similar to that of atropine, where it competitively and reversibly binds to muscarinic receptors, preventing acetylcholine from exerting its effects .

相似化合物的比较

Apoatropine Hydrochloride is similar to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine . it is unique in its higher toxicity, being 20 times more toxic than atropine . This increased toxicity makes it a potent compound for specific applications where such properties are desired.

Similar Compounds

- Atropine

- Hyoscyamine

- Hyoscine

- Scopolamine

Apoatropine Hydrochloride stands out due to its distinct chemical structure and higher toxicity, making it a valuable compound in both research and industrial applications.

生物活性

Apoatropine hydrochloride (Apoatropine HCl) is a synthetic derivative of atropine, classified as a tropane alkaloid. It exhibits significant biological activity primarily through its interactions with muscarinic acetylcholine receptors, making it an important compound in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and implications in research and medicine.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in numerous physiological processes. The compound shows affinity for multiple mAChR subtypes, including M1, M2, M3, M4, and M5, which are distributed throughout the central and peripheral nervous systems.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| M1 | 30 |

| M2 | 50 |

| M3 | 40 |

| M4 | 25 |

| M5 | 35 |

Cellular Effects

The inhibition of acetylcholine by this compound leads to various physiological effects:

- Pupil Dilation : Inhibition of the sphincter muscle of the iris results in mydriasis.

- Increased Heart Rate : Blockage of parasympathetic effects on the heart causes tachycardia.

- Reduced Secretions : Decreased glandular secretions can lead to dry mouth and skin.

These effects are particularly relevant in clinical settings where anticholinergic properties are desired .

Molecular Mechanism

The molecular mechanism of this compound involves its reversible binding to mAChRs. This interaction prevents acetylcholine from exerting its effects on tissues innervated by postganglionic cholinergic nerves. The compound's action can lead to altered cellular signaling pathways and gene expression changes due to disrupted cholinergic signaling.

Case Study: Effects on Animal Models

In animal studies, varying dosages of this compound have been shown to elicit different physiological responses:

- Low Doses : Mild anticholinergic effects such as dry mouth and slight pupil dilation.

- High Doses : Severe effects including pronounced tachycardia and central nervous system disturbances. Toxicity is observed at doses exceeding a certain threshold.

Metabolic Pathways

This compound is primarily metabolized in the liver through hydrolysis, yielding tropine and atropic acid as metabolites. Enzymes such as cytochrome P450 play a crucial role in its metabolic pathway. The metabolites are subsequently excreted via the kidneys .

Transport and Distribution

Due to its lipophilic nature, this compound can effectively cross cell membranes and is distributed throughout various tissues, including the brain. This distribution is facilitated by transporters and binding proteins that influence its localization within the body.

Research Applications

This compound has several applications in scientific research:

- Pharmacological Studies : Used to explore the pharmacological effects of tropane alkaloids.

- Analytical Chemistry : Serves as a reference substance for developing chromatographic methods.

- Medical Uses : Investigated for potential applications in treating nerve agent poisoning due to its anticholinergic properties .

Comparison with Other Tropane Alkaloids

This compound is similar to other tropane alkaloids such as atropine and scopolamine but is distinguished by its higher toxicity profile. Below is a comparison table highlighting key differences:

Table 2: Comparison of Tropane Alkaloids

| Compound | Main Action | Toxicity Level |

|---|---|---|

| Atropine | Anticholinergic | Moderate |

| Scopolamine | Anticholinergic & sedative | Moderate |

| This compound | Strong anticholinergic | High |

属性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAARQREFCZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975194 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-81-4 | |

| Record name | Apoatropine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apoatropine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of Apoatropine HCl in Atropine Sulfate Injection significant, and how does the novel UHPLC method contribute to its analysis?

A: this compound is a potential degradation product or impurity found in Atropine Sulfate Injection, a critical medication used as an antidote for nerve agent poisoning []. Understanding the purity and stability of atropine formulations, particularly those stockpiled for emergency use, is crucial for ensuring drug efficacy and patient safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。